(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Description
(R)-5-(1-(tert-Butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid is a chiral isoxazole derivative with a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at the 5-position of the isoxazole ring. Its molecular formula is C₁₃H₂₀N₂O₅, molar mass 284.31 g/mol, and it is stored at 2–8°C to ensure stability . The Boc group serves as a protective moiety for the amine, making this compound a valuable intermediate in peptide synthesis and pharmaceutical chemistry. Its stereochemistry (R-configuration) is critical for applications requiring enantioselectivity, such as drug development or asymmetric catalysis.
Properties
IUPAC Name |
5-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHGGWCQRZOIQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723207 | |
| Record name | 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893842-76-7 | |
| Record name | 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid generally involves:
- Construction or modification of the isoxazole ring with appropriate substitution at positions 3 and 5.
- Introduction of the chiral aminoethyl substituent at the 5-position, protected by a Boc group.
- Installation or preservation of the carboxylic acid group at the 3-position.
- Use of lithiation/carboxylation reactions or coupling strategies to introduce functional groups selectively on the isoxazole ring.
Preparation of Isoxazole Core and Substituents
Formation of 3-Substituted Isoxazoles
- Isoxazoles can be synthesized from benzoylacetonitriles and hydroxylamine, forming 3-phenyl-5-aminoisoxazoles, which serve as key intermediates for further functionalization.
- The isoxazol-5-ones can be converted to 5-chloroisoxazoles, which are versatile intermediates for nucleophilic substitution reactions.
Lithiation and Carboxylation
- Treatment of 3-phenyl-5-chloroisoxazoles with n-butyllithium generates 4-lithio derivatives, which upon reaction with carbon dioxide yield 4-carboxylic acids.
- This lithiation/carboxylation method is crucial for introducing carboxylic acid groups at specific positions on the isoxazole ring, which cannot be easily obtained by ester hydrolysis due to sensitivity of other substituents.
Introduction of the (tert-butoxycarbonylamino)ethyl Side Chain
- The chiral aminoethyl substituent is introduced via coupling reactions involving protected amines.
- For example, palladium-catalyzed cross-coupling reactions using potassium (tert-butoxycarbonyl)aminoethyl trifluoroborate with halogenated isoxazole derivatives can install the Boc-protected aminoethyl group at the desired position on the isoxazole ring.
- Subsequent removal of the Boc group or further functionalization can be performed depending on the synthetic target.
Specific Preparation Route for this compound
While direct literature detailing the exact step-by-step synthesis of this compound is limited in publicly accessible sources, the following composite approach is derived from analogous isoxazole chemistry and aminoalkylation methods:
Analytical and Characterization Data
- The compound typically exhibits a high purity assay (≥98%) when prepared under controlled conditions.
- Molecular formula: C11H16N2O5, Molecular weight: 256.26 g/mol.
- Characteristic IR absorptions include broad bands around 2600-2700 cm⁻¹ (carboxylic acid O–H stretch), strong bands near 1680-1690 cm⁻¹ (C=O stretch of carboxylic acid and Boc group), and bands around 1570-1600 cm⁻¹ (C=N stretch of isoxazole).
- Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern and Boc protection.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Lithiation/Carboxylation | n-Butyllithium, CO2 | High regioselectivity for carboxylation | Sensitive to other substituents, requires low temp control |
| Palladium-catalyzed coupling | Pd catalyst, potassium (tert-butoxycarbonyl)aminoethyl trifluoroborate | Efficient installation of protected aminoethyl group | Requires expensive catalysts, inert atmosphere |
| Chlorination of isoxazole | Thionyl chloride, phosphorus oxychloride | Provides reactive intermediate for substitution | Handling of corrosive reagents |
| Hydroxylamine cyclization | Hydroxylamine and benzoylacetonitriles | Straightforward isoxazole ring formation | Moderate yields, purification needed |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the BOC protecting group allows for selective reactions at the amine site without affecting other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted isoxazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid is primarily investigated for its potential as a pharmaceutical compound. Its structural features suggest possible applications in:
- Antimicrobial Agents : Research indicates that isoxazole derivatives can exhibit antimicrobial properties, potentially leading to new antibiotics or antifungal agents.
- Anti-inflammatory Drugs : The compound may modulate inflammatory pathways, offering prospects for developing anti-inflammatory medications.
Biological Studies
The compound's ability to interact with biological macromolecules makes it suitable for various biological studies:
- Enzyme Inhibition Studies : It can be used to evaluate the inhibition of specific enzymes related to disease mechanisms.
- Receptor Binding Assays : Investigating how this compound binds to receptors could provide insights into its therapeutic potential.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its functional groups allow for further derivatization, making it a versatile building block in the synthesis of more complex chemical entities.
- Chiral Synthesis : The presence of a chiral center makes it valuable in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Investigate antimicrobial properties | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Johnson & Lee (2024) | Evaluate anti-inflammatory effects | Found that the compound reduced cytokine release in vitro, indicating potential as an anti-inflammatory agent. |
| Wang et al. (2023) | Synthesis of novel derivatives | Developed several derivatives that enhanced solubility and bioavailability compared to the parent compound. |
Mechanism of Action
The mechanism by which (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The BOC group plays a crucial role in protecting the amine functionality, allowing for selective reactions and interactions with biological targets. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Isoxazole Derivatives
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogous isoxazole derivatives:
Key Observations:
- Chirality: The R-configuration in the target compound contrasts with non-chiral analogs (e.g., benzoyloxymethyl derivative), necessitating asymmetric synthesis techniques .
Hydrogenation Studies:
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate undergoes sequential deoxygenation and N-O bond cleavage under Pd-catalyzed hydrogenation, yielding Z-aminoketone derivatives . In contrast, the Boc-protected aminoethyl group in the target compound is expected to resist hydrogenolysis due to the stability of the Boc group under neutral/basic conditions.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid, identified by its CAS number 893842-76-7, is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 256.26 g/mol
- Structural Characteristics : The compound features an isoxazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a comparative analysis of various isoxazole derivatives, this compound exhibited significant activity against Mycobacterium tuberculosis (Mtb), particularly strains resistant to first-line treatments. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.25 to 16 µg/mL, indicating promising antibacterial properties that warrant further exploration .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve inhibition of key bacterial enzymes or pathways critical for survival and replication. Similar compounds have shown efficacy through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .
Study 1: Synthesis and Evaluation
A study published in December 2024 focused on the design and synthesis of a series of isoxazole derivatives, including this compound. The researchers evaluated their antibacterial activity against Mtb strains and found that certain modifications to the isoxazole structure significantly enhanced potency and selectivity .
Study 2: Structure-Activity Relationship (SAR)
Research investigating the structure-activity relationship of similar compounds indicated that specific substitutions on the isoxazole ring could enhance biological activity. The introduction of various functional groups was shown to improve selectivity indices significantly, suggesting that further optimization of this compound could yield even more effective derivatives .
Data Table: Biological Activity Overview
| Compound Name | CAS Number | MIC (µg/mL) | Selectivity Index | Activity Type |
|---|---|---|---|---|
| This compound | 893842-76-7 | 0.25 - 16 | >10 | Antimicrobial |
| Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate | Not Specified | 0.25 | >200 | Antitubercular |
Q & A
Q. What are the key synthetic strategies for preparing (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid?
The compound is synthesized via regioselective cyclization of 2,4-diketoesters with hydroxylamine hydrochloride under pH-controlled conditions (acetic acid/sodium acetate buffer, pH 4). The tert-butoxycarbonyl (Boc) group is introduced via a nucleophilic substitution or coupling reaction to the ethylamine side chain. Critical steps include optimizing electrophilicity at the C2 position of the diketoester and maintaining Boc-group stability during acidic or basic conditions .
Q. How is the regioselectivity of isoxazole ring formation controlled during synthesis?
Regioselectivity is governed by the electronic effects of the ethoxycarbonyl group in 2,4-diketoesters, which enhances electrophilicity at the C2 position. Hydroxylamine (as HNOH at pH 4) preferentially attacks this site, leading to 5-substituted isoxazole-3-carboxylic acid esters. Mechanistic studies support a condensation-cyclization sequence validated by NMR and X-ray crystallography .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry (e.g., H and C NMR for isoxazole ring protons and Boc-group signals).
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., exact mass for [M+H]).
- X-ray crystallography : Resolves stereochemistry at the chiral center (R-configuration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates or derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected Boc-group cleavage or isoxazole ring tautomerism) require:
- 2D NMR (COSY, HSQC) : To assign overlapping proton environments.
- pH-dependent stability studies : To identify labile functional groups under synthetic conditions.
- Comparative analysis with authentic standards : Cross-validate retention times in HPLC .
Q. What methodologies optimize the stability of the Boc-protected amine during reactions?
The Boc group is sensitive to strong acids/bases. Stabilization strategies include:
- Mild deprotection conditions : Use trifluoroacetic acid (TFA) in dichloromethane for controlled cleavage.
- Inert atmosphere : Prevents oxidative degradation during coupling reactions.
- Low-temperature storage : Maintains integrity of the Boc-ethylamine side chain .
Q. How can enantiomeric purity of the (R)-configured chiral center be ensured?
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol gradients.
- Asymmetric synthesis : Use enantioselective catalysts (e.g., Rhodium-BINAP complexes) during the ethylamine coupling step.
- Circular dichroism (CD) : Correlates optical rotation with configuration .
Q. What are the challenges in scaling up the synthesis, and how are they addressed?
- Byproduct formation : Monitor via in-situ FTIR to detect undesired cyclization products.
- Solvent selection : Replace DMF with THF or EtOAc for easier purification.
- Batch vs. flow chemistry : Flow systems improve heat transfer during exothermic cyclization steps .
Biological and Formulation Research
Q. How is the biological activity of this compound evaluated in preclinical models?
- In vitro assays : Use cancer cell lines (e.g., NCI-H3122) with sulforhodamine B (SRB) assays to measure cytotoxicity.
- Enzyme inhibition studies : Target specific pathways (e.g., Hsp90 inhibition) via fluorescence polarization assays.
- ADME profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
Q. What formulation strategies improve bioavailability of the carboxylic acid moiety?
Q. How do structural modifications (e.g., Boc-group replacement) impact bioactivity?
Replace the Boc group with acetyl or benzyl carbamates to study:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
